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Compound of Interest

Compound Name:
Methyl 2-hydroxy-4-methoxy-5-

nitrobenzoate

CAS No.: 723284-34-2

Cat. No.: B3151835

Get Quote

Executive Summary
In organic synthesis and drug development, nitrobenzoic acid isomers and their ester

derivatives (nitrobenzoates) serve as critical intermediates. Their physical properties—

specifically melting point (MP)—are dictated by a complex interplay of molecular symmetry,

hydrogen bonding, and steric effects.

For the researcher, the most critical distinction is the phase behavior divergence between the

free acids and their methyl esters. While p-nitro isomers consistently exhibit the highest thermal

stability due to symmetry, the o-nitro series displays a dramatic inversion: o-nitrobenzoic acid is

a solid (MP ~147°C), whereas methyl o-nitrobenzoate is a liquid at room temperature (MP

-13°C). Understanding these trends is essential for designing purification protocols

(recrystallization vs. distillation).
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Isomer
Position

Structure
Free Acid MP
(°C)

Methyl Ester
MP (°C)

Key Structural
Driver

Ortho (2-) 1,2-substituted 147 – 148 -13 (Liquid)

Steric hindrance

& Dipolar

interactions

Meta (3-) 1,3-substituted 140 – 142 78 – 80

Asymmetry &

Moderate

packing

Para (4-) 1,4-substituted 239 – 242 94 – 96

High Symmetry

& Lattice

efficiency

Part 1: Thermodynamic & Structural Analysis
The "Para" Dominance: Symmetry and Lattice Energy
Across both acids and esters, the para isomer consistently exhibits the highest melting point.

Mechanism: The 1,4-substitution pattern possesses a

axis of symmetry (and often a center of inversion in the crystal lattice). This allows the
molecules to pack closely with minimal void volume, maximizing intermolecular Van der
Waals forces.

Thermodynamic Impact: A more tightly packed lattice results in a higher Lattice Energy (

), requiring significantly more thermal energy to disrupt the solid phase.

The Ortho Anomaly: Acid vs. Ester Divergence
The most technically nuanced behavior occurs in the ortho position.

In Free Acids (o-NBA > m-NBA): Contrary to the "ortho effect" seen in phenols (where

intramolecular H-bonding lowers MP), o-nitrobenzoic acid melts higher than the m-isomer.

Reasoning: The bulky nitro group forces the carboxylic acid out of the benzene plane

(steric inhibition of resonance).[1][2][3] However, the carboxylic acid groups can still form
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strong intermolecular dimers. The close proximity of the highly polar -NO₂ and -COOH

groups creates a large localized dipole, enhancing lattice energy despite the twisted

geometry.

In Esters (o-Ester is Liquid): When the acidic proton is replaced by a methyl group, the ability

to form strong hydrogen-bonded dimers is lost.

Reasoning: The dominant force becomes crystal packing. The steric clash between the o-

nitro group and the methyl ester forces the molecule into a highly non-planar, awkward

conformation. Without the stabilizing acid dimers, this irregular shape prevents efficient

lattice formation, resulting in a melting point of -13°C (liquid).

The Meta Intermediate
The meta isomers serve as the baseline for asymmetry. They lack the packing efficiency of

para and the extreme steric/dipolar interactions of ortho. Consequently, they typically occupy

the intermediate or lower range of the melting point spectrum.

Part 2: Visualization of Structure-Property Logic
The following diagram illustrates the causal relationship between molecular features and the

observed macroscopic property (Melting Point).
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Caption: Logical flow detailing how substitution patterns influence lattice energy and ultimately

the melting point.

Part 3: Experimental Protocol (Self-Validating
System)
For high-reliability identification in drug development, simple capillary melting point

measurements are often insufficient due to polymorphism. The following Differential Scanning

Calorimetry (DSC) protocol ensures data integrity.

Protocol: High-Precision DSC Determination
Objective: Determine the onset melting temperature (

) and Enthalpy of Fusion (

) to verify purity and isomeric identity.
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Sample Preparation:

Weigh 2–5 mg of the dried nitrobenzoate sample into a Tzero aluminum pan.

Validation Step: Ensure the sample is flat on the bottom of the pan for optimal thermal

contact. Hermetically seal the pan with a crimped lid to prevent sublimation (critical for o-

esters).

Instrument Calibration:

Calibrate temperature axis using Indium (

) and Zinc (

) standards.

Trust Check: The Indium enthalpy should be within

. If outside this range, recalibrate the cell constant.

Thermal Cycle (Heat-Cool-Heat):

Cycle 1: Heat from 20°C to

at 10°C/min. (Erases thermal history/solvent effects).

Cooling: Cool to 0°C at 10°C/min. (Recrystallizes the sample).

Cycle 2: Heat from 0°C to

at 5°C/min. (Data collection ramp).

Data Analysis:

Derive the Melting Point from the extrapolated onset temperature of the endothermic peak

in Cycle 2, not the peak maximum.

Note: A broad peak (>2°C range) indicates impurities or "pre-melting" due to crystal

defects.
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Caption: DSC workflow ensuring removal of thermal history for accurate MP determination.

Part 4: Applications in Drug Development
Purity Benchmarking
Because the melting points of the isomers are distinct (especially para vs meta/ortho), MP

depression is a rapid tool for detecting isomeric contamination. A p-nitrobenzoic acid sample

melting at 230°C (instead of 242°C) suggests significant contamination with m- or o-isomers.

Solvation & Polymorph Screening
The "liquid" nature of methyl o-nitrobenzoate makes it an excellent solvent or plasticizer in

formulation studies, whereas the high-melting p-nitrobenzoate is often used as a rigid scaffold

in co-crystal engineering to improve the stability of active pharmaceutical ingredients (APIs).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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